3-Bromo-6-chloro-5-iodopyrazin-2-amine
Overview
Description
3-Bromo-6-chloro-5-iodopyrazin-2-amine is a heterocyclic organic compound with the chemical formula C4H2BrClIN3 . It has a molecular weight of 334.34 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H2BrClIN3/c5-1-4(8)10-2(6)3(7)9-1/h(H2,8,10) . The InChI key is YXQYTWWGBBHZBS-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound is soluble, with a solubility of 0.0689 mg/ml or 0.000206 mol/l .Scientific Research Applications
Chemical Reactions and Rearrangements
- A study demonstrated that aminations of halopyridines, potentially including compounds like 3-bromo-6-chloro-5-iodopyrazin-2-amine, can involve complex rearrangements, including shifts of substituents and formation of intermediates like pyridyne (Pieterse & Hertog, 2010).
Catalyzed Amination Reactions
- Palladium-catalyzed amination reactions of polyhalopyridines are significant for their high yields and selectivity. This suggests that similar catalyzed amination processes could be applicable to this compound (Ji, Li, & Bunnelle, 2003).
Synthesis of Diverse Structures
- The compound's utility in synthesizing structurally diverse derivatives, such as 5-oxopiperazine-2-carboxylates, highlights its versatility in forming complex molecular structures (Limbach et al., 2009).
Chemoselective Functionalization
- Studies on chemoselective functionalization, similar to the one done on 5-bromo-2-chloro-3-fluoropyridine, provide insights into selective substitution reactions, which could be relevant to this compound (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Homogeneous Catalytic Aminocarbonylation
- The homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics can lead to the synthesis of compounds of biological importance, suggesting potential applications in medicinal chemistry (Takács, Jakab, Petz, & Kollár, 2007).
Regioselectivity in Reactions
- Understanding regioselective displacement reactions, as studied in related pyrimidines, can inform the synthetic manipulation of this compound for specific outcomes (Doulah et al., 2014).
Synthesis of Functionalized Derivatives
- Research into the synthesis of functionalized derivatives from similar compounds can guide the development of new materials with specific properties, such as high fluorescence in aqueous environments (Li, Han, Nguyen, & Burgess, 2008).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-6-chloro-5-iodopyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClIN3/c5-1-4(8)10-2(6)3(7)9-1/h(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQYTWWGBBHZBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)I)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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